![molecular formula C13H11F3N4O2S2 B3448305 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3448305.png)
2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide
Overview
Description
This compound is a novel derivative of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide . It has been synthesized and evaluated in vitro for its urease inhibitor activities . The compound has a linear formula of C11H9F3N4OS2 and a molecular weight of 334.344 .
Synthesis Analysis
The compound is synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . N-(4-Nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one have been used as useful precursors in the synthesis of new series of 1,3,4-thiadiazole derivatives .Molecular Structure Analysis
The molecular docking simulation was performed using AutoDock4 by docking all synthesized compounds and standard inhibitors into the crystal structure of Jack bean urease . This suggests that the synthesized compounds could interact well with the active site of the urease enzyme .Chemical Reactions Analysis
The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .Physical And Chemical Properties Analysis
The compound has a linear formula of C11H9F3N4OS2 and a molecular weight of 334.344 . More detailed physical and chemical properties might not be available as Sigma-Aldrich does not collect analytical data for this product .Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as acetazolamide, are known to inhibit carbonic anhydrase . This enzyme plays a crucial role in regulating pH and fluid balance in the body .
Mode of Action
Based on its structural similarity to acetazolamide, it may also function as a carbonic anhydrase inhibitor . This would involve the compound binding to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons .
Biochemical Pathways
If it acts similarly to acetazolamide, it could impact several physiological processes, including respiration, fluid secretion, and ph regulation . By inhibiting carbonic anhydrase, the compound could disrupt the balance of bicarbonate and protons in the body, affecting these processes .
Pharmacokinetics
Similar compounds like acetazolamide are known to be well absorbed after oral administration and widely distributed throughout the body . They are primarily excreted unchanged in the urine .
properties
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O2S2/c1-7(21)17-11-19-20-12(24-11)23-6-10(22)18-9-4-2-3-8(5-9)13(14,15)16/h2-5H,6H2,1H3,(H,18,22)(H,17,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKDLZGQAKOYMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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